molecular formula C15H13F2NO2 B7974850 Ethyl 6-(3,4-difluorophenyl)-2-methylnicotinate

Ethyl 6-(3,4-difluorophenyl)-2-methylnicotinate

Cat. No. B7974850
M. Wt: 277.27 g/mol
InChI Key: AIYBPVOYJSSGLD-UHFFFAOYSA-N
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Patent
US07538121B2

Procedure details

The title compound was prepared from dimethylamino-(3,4-difluorophenyl)-propan-1-one and ethyl 3-aminocrotonate using the general procedure outlined in D18. 1H NMR (250 MHz, CDCl3) δ (ppm): 8.26 (d, 1H), 7.96 (ddd, 1H), 7.79 (m, 1H), 7.57 (d, 1H), 7.20-7.31 (m, 1H), 4.40 (q, 2H), 2.90 (s, 3H), 1.42 (t, 3H).
Name
dimethylamino-(3,4-difluorophenyl)-propan-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN([CH:4]([CH3:15])[C:5]([C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([F:14])[CH:8]=1)=O)C.[NH2:16]/[C:17](/[CH3:24])=[CH:18]\[C:19]([O:21][CH2:22][CH3:23])=[O:20]>>[F:14][C:9]1[CH:8]=[C:7]([C:5]2[CH:4]=[CH:15][C:18]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[C:17]([CH3:24])[N:16]=2)[CH:12]=[CH:11][C:10]=1[F:13]

Inputs

Step One
Name
dimethylamino-(3,4-difluorophenyl)-propan-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(C(=O)C1=CC(=C(C=C1)F)F)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N\C(=C/C(=O)OCC)\C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C1=NC(=C(C(=O)OCC)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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